molecular formula C9H8BrNO4 B13586129 2-(3-Bromo-5-nitrophenyl)propanoic acid

2-(3-Bromo-5-nitrophenyl)propanoic acid

Cat. No.: B13586129
M. Wt: 274.07 g/mol
InChI Key: WMJJAVJGPOJWAQ-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-nitrophenyl)propanoic acid is a halogenated aromatic carboxylic acid characterized by a bromine atom at the 3-position and a nitro group (-NO₂) at the 5-position of the phenyl ring, with a propanoic acid side chain attached to the 2-position of the benzene ring.

Properties

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

2-(3-bromo-5-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H8BrNO4/c1-5(9(12)13)6-2-7(10)4-8(3-6)11(14)15/h2-5H,1H3,(H,12,13)

InChI Key

WMJJAVJGPOJWAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-nitrophenyl)propanoic acid typically involves the bromination and nitration of a phenylpropanoic acid precursor. The process can be summarized as follows:

    Bromination: The phenylpropanoic acid is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce the bromine atom at the desired position on the phenyl ring.

    Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the propanoic acid moiety is oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., copper(I) iodide).

    Reduction: Reducing agents (e.g., hydrogen gas, palladium on carbon), solvents (e.g., ethanol, methanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Amino or thiol derivatives of the original compound.

    Reduction: 2-(3-Amino-5-nitrophenyl)propanoic acid.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-(3-Bromo-5-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromine and nitro groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-Bromo-5-nitrophenyl)propanoic acid with structurally related phenylpropanoic acid derivatives, focusing on substituent effects, molecular properties, and applications.

Substituent Effects and Reactivity

  • This compound: The nitro group at the 5-position is a strong electron-withdrawing group (EWG), enhancing the acidity of the carboxylic acid moiety and directing electrophilic substitution reactions to meta/para positions. The bromine at the 3-position further stabilizes the aromatic ring through resonance and inductive effects.
  • 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid (CAS 38196-09-7): Replacing bromine with a hydroxyl (-OH) group introduces hydrogen-bonding capability and reduces electron-withdrawing effects.
  • 3-(3-Bromo-5-fluorophenyl)propanoic Acid (CAS Not Provided): Fluorine at the 5-position is less electron-withdrawing than nitro, leading to weaker activation of the carboxylic acid. The bromine and fluorine combination may enhance halogen-bonding interactions in crystal engineering .
  • 3-(5-Bromo-2-methoxyphenyl)propanoic Acid: The methoxy (-OCH₃) group at the 2-position is electron-donating, opposing the bromine’s EWG effect. This balance may reduce acidity compared to nitro-substituted analogs and favor ortho/para substitution patterns in further reactions .

Molecular and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₉H₈BrNO₄ ~286.08 (estimated) Br (3), NO₂ (5) High acidity, low solubility in nonpolar solvents
3-(4-Hydroxy-3-nitrophenyl)propanoic Acid C₉H₉NO₅ 211.17 OH (4), NO₂ (3) Melting point: 80–90°C; polar solvent compatibility
2-Amino-3-(3-bromo-5-methylphenyl)propanoic Acid C₁₀H₁₂BrNO₂ 258.11 NH₂ (2), Br (3), CH₃ (5) Amino group enhances zwitterionic behavior
3-(2-Bromo-4-fluorophenyl)propanoic Acid C₉H₈BrFO₂ 247.06 Br (2), F (4) Halogen synergy may stabilize crystal packing

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Bromo-5-nitrophenyl)propanoic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves bromination and nitration steps on a phenylpropanoic acid backbone. A common approach is to start with 3-phenylpropanoic acid derivatives, followed by electrophilic aromatic substitution. For example, bromination using Br₂ in the presence of FeBr₃ as a catalyst (to direct substitution to the meta position), followed by nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration .
  • Critical Conditions :

  • Solvent Choice : Anhydrous tetrahydrofuran (THF) or dichloromethane for bromination.
  • Catalysts : Lewis acids (e.g., FeBr₃) enhance regioselectivity.
  • Temperature Control : Nitration requires low temperatures to prevent side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to competing substitution products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons adjacent to nitro/bromo groups) and δ 3.1–3.4 ppm (propanoic acid CH₂).
  • ¹³C NMR : Carboxylic acid carbon at ~170–175 ppm; aromatic carbons near nitro/bromo groups show distinct deshielding.
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
  • Mass Spectrometry : Molecular ion peak at m/z 287 (C₉H₇BrNO₄⁺) with fragments at m/z 170 (loss of Br) and m/z 123 (loss of NO₂) .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Storage Guidelines :

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitro group.
  • Handling : Avoid contact with reducing agents (risk of nitro group reduction to amine) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient regions (e.g., bromine-substituted carbon) prone to nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
    • Case Study : DFT studies on similar nitroaryl compounds show that electron-withdrawing groups (e.g., NO₂) increase electrophilicity at the bromine site, facilitating SNAr reactions .

Q. How can contradictory data on reaction yields in literature be resolved?

  • Analysis Framework :

  • Variable Screening : Compare solvent polarity, catalyst loading, and temperature gradients across studies.
  • Byproduct Identification : Use LC-MS to detect minor impurities (e.g., di-nitrated derivatives).
  • Replication : Reproduce reactions under standardized conditions (e.g., 0.1 M concentration in THF, 24-hour reflux).
    • Example : A 2022 study reported 65% yield using FeBr₃, while a 2023 study achieved 82% with ZnCl₂. The discrepancy was traced to ZnCl₂’s superior stabilization of intermediates in THF .

Q. What strategies optimize the compound’s derivatization for biological activity studies?

  • Functionalization Approaches :

  • Esterification : Convert the carboxylic acid to methyl ester (using CH₃I/K₂CO₃) to enhance cell permeability.
  • Amide Formation : React with primary amines (e.g., benzylamine) to explore antimicrobial activity.
    • Biological Testing :
  • In Vitro Assays : Screen against Gram-positive bacteria (e.g., S. aureus) due to nitro group’s redox activity.
  • Docking Studies : Model interactions with bacterial nitroreductases to predict mechanism .

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